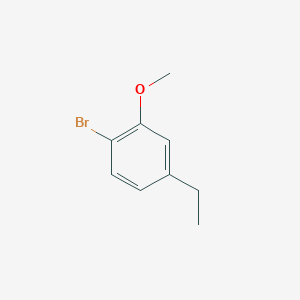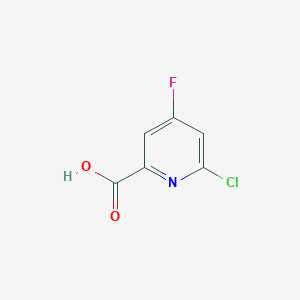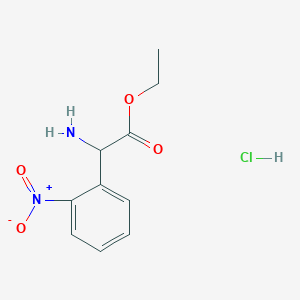
Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
説明
Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) is a coordination complex of palladium with the formula [Pd(C6H16N2)Cl2]. This compound is known for its role as a versatile catalyst in various organic reactions due to its ability to facilitate chemical transformations with high selectivity and efficiency.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting palladium(II) chloride with N,N,N',N'-tetramethylethylenediamine in an appropriate solvent, such as methanol or ethanol, under reflux conditions.
Transmetalation: Another method involves the transmetalation of a palladium(II) precursor with N,N,N',N'-tetramethylethylenediamine in the presence of a suitable metal salt.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation Reactions: This compound can catalyze the oxidation of various organic substrates, such as alcohols to aldehydes or ketones.
Reduction Reactions: It can also facilitate the reduction of certain functional groups, such as nitro groups to amines.
Substitution Reactions: The compound is known to catalyze substitution reactions, including nucleophilic substitution and cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidants include hydrogen peroxide, molecular oxygen, and various metal-based oxidants.
Reduction: Typical reducing agents include hydrogen gas, formic acid, and hydrazine.
Substitution: Various nucleophiles and electrophiles can be used, depending on the specific reaction.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Amines, hydrocarbons.
Substitution: Coupling products, substituted aromatic compounds.
科学的研究の応用
Chemistry: This compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. It is also employed in the synthesis of pharmaceuticals and fine chemicals.
Biology: In biological research, it can be used to study enzyme mechanisms and to develop new bioactive compounds.
Industry: It is used in the production of various chemicals, including polymers and agrochemicals.
作用機序
The mechanism by which Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) exerts its effects involves the coordination of the palladium center to the substrate, facilitating the formation and cleavage of chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Palladium(II) acetate
Palladium(II) chloride
Bis(cyclopentadienyl)ruthenium dicarbonyl dimer
Uniqueness: Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) is unique in its ability to catalyze a wide range of reactions with high efficiency and selectivity, making it a valuable tool in both research and industrial applications.
特性
IUPAC Name |
palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOUSQLMIDWVAY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.[Cl-].[Cl-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931578 | |
| Record name | Palladium(2+) chloride--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14267-08-4 | |
| Record name | Tetramethylethylenediaminepalladium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014267084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+) chloride--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7981305.png)
![8-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B7981320.png)





![(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B7981362.png)

![N-[4-(5-Methyl-3-phenyl-2H-1,3-oxazol-4-YL)benzenesulfonyl]propanamide](/img/structure/B7981371.png)
![(1S,2R,7S,10R,11R,15R,17R,21R,22R)-7,21-dihydroxy-1,2,6,6,10,17,22-heptamethyl-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.017,20]tetracos-13-en-18-one](/img/structure/B7981388.png)
